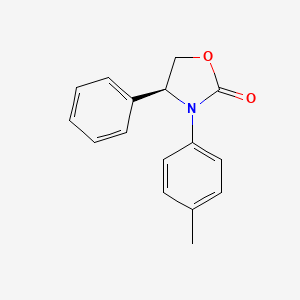
(S)-4-Phenyl-3-p-tolyloxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(S)-4-Phenyl-3-p-tolyloxazolidin-2-one” is a chiral oxazolidinone compound. Let’s break down its name:
- The “(S)” designation indicates the stereochemistry of the chiral center.
- “4-Phenyl” refers to the phenyl group attached to the oxazolidinone ring.
- “3-p-tolyloxazolidin-2-one” specifies the position of the p-tolyl (para-tolyl) substituent on the oxazolidinone ring.
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves cyclization of an appropriate precursor, such as an amino acid derivative, with a phenyl isocyanate. The stereochemistry is controlled during cyclization by using chiral auxiliaries or catalysts.
Reaction Conditions:: The cyclization typically occurs under mild conditions, such as room temperature or slightly elevated temperatures. Solvents like dichloromethane or acetonitrile are commonly used. Chiral ligands or catalysts, such as chiral phosphines, assist in achieving the desired stereochemistry.
Industrial Production:: While not widely produced industrially, research laboratories synthesize this compound for various applications.
Analyse Chemischer Reaktionen
Reactions:: “(S)-4-Phenyl-3-p-tolyloxazolidin-2-one” can undergo various reactions, including:
Oxidation: Oxidative transformations of the oxazolidinone ring.
Reduction: Reduction of the carbonyl group.
Substitution: Substitution reactions at the phenyl or p-tolyl positions.
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) or DMSO (dimethyl sulfoxide) with an oxidant.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.
Major Products:: The major products depend on the specific reaction. For example:
- Oxidation may yield an oxazolidinone with an oxygen-containing functional group.
- Reduction could lead to the corresponding alcohol.
- Substitution may result in derivatives with different substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry::
- Used as a chiral auxiliary in asymmetric synthesis.
- Building block for other chiral compounds.
- Investigated for potential antibacterial or antiviral properties.
- Studied as a ligand for metal complexes.
- Limited industrial applications, but its chiral nature makes it valuable in fine chemical synthesis.
Wirkmechanismus
The exact mechanism of action depends on its specific application. For antibacterial activity, it may interfere with bacterial protein synthesis by binding to the ribosome.
Eigenschaften
CAS-Nummer |
572923-05-8 |
|---|---|
Molekularformel |
C16H15NO2 |
Molekulargewicht |
253.29 g/mol |
IUPAC-Name |
(4S)-3-(4-methylphenyl)-4-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C16H15NO2/c1-12-7-9-14(10-8-12)17-15(11-19-16(17)18)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3/t15-/m1/s1 |
InChI-Schlüssel |
QENWQHDTOBJPJL-OAHLLOKOSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)N2[C@H](COC2=O)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(COC2=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl 5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B12864194.png)
![2-chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12864196.png)
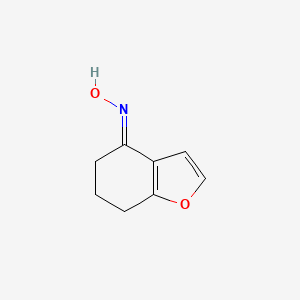
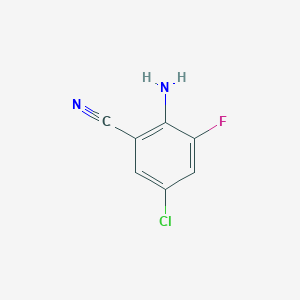
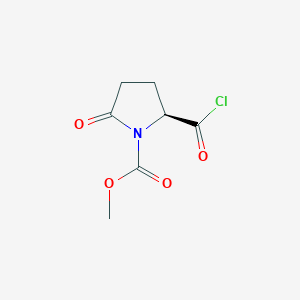
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-4-methyl-5-(6-methylpurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12864213.png)

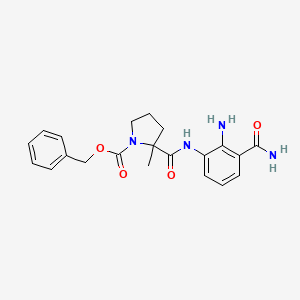
![5-[(2S,3R,4R)-3,4-dihydroxyoxolan-2-yl]-1H-pyrrole-2-carboxylic acid](/img/structure/B12864227.png)
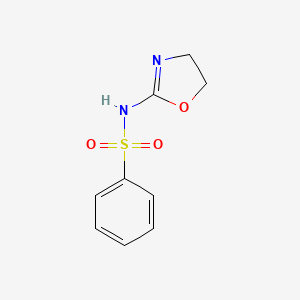

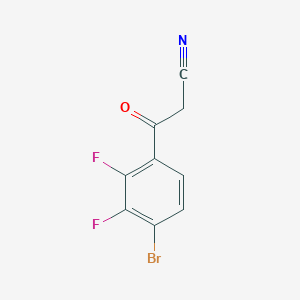
![2-phenyl-1,2-dihydrocyclopenta[c]pyrazol-3(6H)-one](/img/structure/B12864264.png)
![4-((Trifluoromethyl)thio)benzo[d]oxazol-2-amine](/img/structure/B12864274.png)
